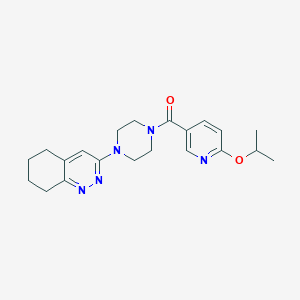
(6-Isopropoxypyridin-3-yl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-Isopropoxypyridin-3-yl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C21H27N5O2 and its molecular weight is 381.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound (6-Isopropoxypyridin-3-yl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone has garnered attention in recent pharmacological studies due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various models, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a pyridine ring and a tetrahydrocinnoline moiety. Its chemical formula can be represented as follows:
- Molecular Formula : C19H24N4O
- Molecular Weight : 320.42 g/mol
Research indicates that the biological activity of this compound may primarily involve modulation of various neurotransmitter systems and potential inhibition of specific enzymes. The following mechanisms have been suggested:
- Dopaminergic Activity : The piperazine component suggests potential interactions with dopamine receptors, which are crucial in the treatment of neurological disorders.
- Serotonergic Modulation : The structure may also influence serotonin pathways, which are implicated in mood regulation and anxiety disorders.
- Inhibition of Autotaxin : Similar compounds have been shown to inhibit autotaxin, an enzyme involved in lysophosphatidic acid (LPA) production, which is linked to various pathological conditions including fibrosis and cancer .
Table 1: Summary of Preclinical Findings
Case Studies
-
Pulmonary Fibrosis Model :
A study evaluated the compound's effect on pulmonary fibrosis induced by bleomycin in mice. The results indicated a substantial decrease in LPA levels and extracellular matrix deposition, suggesting its potential as a therapeutic agent for fibrotic diseases . -
Neuroprotective Effects :
In neuronal cultures subjected to oxidative stress, the compound enhanced cell viability and reduced markers of apoptosis. This points to its potential utility in neurodegenerative conditions where oxidative stress plays a significant role . -
Anxiolytic Properties :
Behavioral studies in rats demonstrated that administration of the compound resulted in reduced anxiety-like behaviors in elevated plus maze tests, indicating its promise as an anxiolytic agent .
Propiedades
IUPAC Name |
(6-propan-2-yloxypyridin-3-yl)-[4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O2/c1-15(2)28-20-8-7-17(14-22-20)21(27)26-11-9-25(10-12-26)19-13-16-5-3-4-6-18(16)23-24-19/h7-8,13-15H,3-6,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBPGYTIVSWUDPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=NC=C(C=C1)C(=O)N2CCN(CC2)C3=NN=C4CCCCC4=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














